REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[N+:12]([O-])=O.[OH-].[Na+].[C:17](=[S:19])=[S:18].C(=O)([O-])[O-].[Na+].[Na+]>O.C(O)(=O)C>[C:9]([CH2:8][C:5]1[CH:6]=[CH:7][C:2]2[S:19][C:17](=[S:18])[NH:12][C:3]=2[CH:4]=1)([OH:11])=[O:10] |f:1.2,4.5.6|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
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Name
|
|
Quantity
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143 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
polysulfide
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
115 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was mechanically stirred as the temperature of the oil bath
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred at that temperature for two hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature over two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was placed in a 50° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at that temperature for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with water
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
to remove sulfur
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
gradually acidified to pH 3.3 by addition of 6N HCl (100 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ice-cold water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo to a pale brown solid (21.5 g, 82%)
|
Type
|
CUSTOM
|
Details
|
This crude product was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC=1C=CC2=C(NC(S2)=S)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |